molecular formula C13H9Br2N3O B5912801 5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B5912801
M. Wt: 383.04 g/mol
InChI Key: GNYHJJQLQPKPNS-FMQZQXMHSA-N
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Description

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine atoms and a carboxamide group, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
  • N-(3-bromophenyl)pyridine-3-carboxamide

Uniqueness

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of two bromine atoms and a carboxamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O/c14-11-3-1-9(2-4-11)6-17-18-13(19)10-5-12(15)8-16-7-10/h1-8H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHJJQLQPKPNS-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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